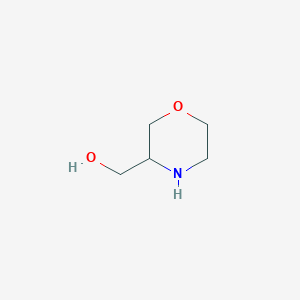

3-Hydroxymethylmorpholine

Descripción

Significance of the Morpholine (B109124) Scaffold in Contemporary Organic and Medicinal Chemistry

The morpholine scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in modern organic and medicinal chemistry. biosynce.comsci-hub.se Its prevalence in a multitude of approved and experimental drugs highlights its importance. sci-hub.senih.gov The advantageous physicochemical, biological, and metabolic properties of the morpholine ring, coupled with its straightforward synthetic accessibility, make it a favored building block in drug design and development. sci-hub.senih.gov

The versatility of the morpholine scaffold is evident in its presence in drugs targeting a wide range of diseases, including cancer, cardiovascular diseases, and neurological disorders. biosynce.com For instance, the antibiotic linezolid (B1675486) contains a morpholine ring that is crucial for its binding to the bacterial ribosome. biosynce.com This ability to serve as a pharmacophore or to bestow selective affinity for a wide range of receptors solidifies the morpholine ring's status as a privileged structure in medicinal chemistry. sci-hub.senih.gov

Stereochemical Considerations and Enantiomeric Forms of 3-Hydroxymethylmorpholine

The molecular structure of this compound (C₅H₁₁NO₂) features a chiral center at the C-3 position of the morpholine ring, where the hydroxymethyl group is attached. smolecule.com This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-3-Hydroxymethylmorpholine and (S)-3-Hydroxymethylmorpholine. smolecule.com These stereoisomers possess identical physical and chemical properties in an achiral environment but exhibit different optical activities and interactions within chiral systems. smolecule.com The spatial arrangement of the four different groups attached to the chiral carbon at position 3, as determined by the Cahn-Ingold-Prelog priority rules, dictates the R or S configuration. smolecule.com

(R)-3-Hydroxymethylmorpholine : This enantiomer is the dextrorotatory form, meaning it rotates plane-polarized light in a clockwise direction. smolecule.com It is characterized by the R-configuration at the C-3 chiral center. smolecule.com

(S)-3-Hydroxymethylmorpholine : This is the levorotatory enantiomer, rotating plane-polarized light in a counterclockwise direction. smolecule.com It possesses the S-configuration at the C-3 chiral center. smolecule.com

The distinct three-dimensional arrangements of these enantiomers are critical in biological contexts, as they can lead to significantly different interactions with chiral biological macromolecules like enzymes and receptors. smolecule.comsmolecule.com This stereospecificity is a key consideration in the synthesis and application of this compound in pharmaceutical research. smolecule.com

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C-3 | Optical Rotation |

| (R)-3-Hydroxymethylmorpholine | R | Dextrorotatory (+) |

| (S)-3-Hydroxymethylmorpholine | S | Levorotatory (-) |

Overview of Current Research Trajectories Involving this compound as a Core Chemical Entity

This compound and its derivatives are the focus of diverse research efforts, primarily due to their potential as key intermediates and building blocks in the synthesis of complex, biologically active molecules. nih.govsmolecule.com The presence of both a secondary amine and a primary alcohol in the structure provides two reactive sites for further chemical modification, making it a versatile scaffold. thieme-connect.com

Current research trajectories involving this compound include:

Pharmaceutical Synthesis : The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. smolecule.comsmolecule.com Its derivatives have shown potential in the development of kinase inhibitors for treating inflammatory diseases and cancers. smolecule.comsmolecule.com For instance, chiral morpholines have been used to create inhibitors with varying potency and selectivity profiles against targets like the mammalian target of rapamycin (B549165) (mTOR). researchgate.net

Agrochemical Development : Derivatives of this compound are being explored in the creation of new agrochemicals aimed at enhancing crop protection. smolecule.com

Asymmetric Synthesis : The chiral nature of this compound makes it a valuable tool in asymmetric synthesis. smolecule.com Its enantiopure forms are used as chiral building blocks to introduce specific stereochemistry into larger molecules, which is critical for the efficacy of many drugs. smolecule.comthieme-connect.com For example, (S)-morpholin-3-ylmethanol is a key building block for kinase inhibitors and serotonin-norepinephrine reuptake inhibitors (SNRIs). smolecule.com

Material Science : The unique structural characteristics of this compound are also being investigated for their potential applications in polymer chemistry and material science. smolecule.com

The synthesis of enantiomerically pure this compound building blocks remains an active area of research, with stereospecific strategies being developed from chiral pool materials to meet the demand for these valuable compounds. researchgate.netunimi.itresearchgate.net

Table 2: Research Applications of this compound

| Research Area | Application |

| Pharmaceuticals | Intermediate for kinase inhibitors, SNRIs |

| Agrochemicals | Development of crop protection agents |

| Asymmetric Synthesis | Chiral building block |

| Material Science | Polymer chemistry |

Structure

3D Structure

Propiedades

IUPAC Name |

morpholin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDFBOLUCCNTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407884 | |

| Record name | 3-Hydroxymethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106910-83-2 | |

| Record name | 3-Hydroxymethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (morpholin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hydroxymethylmorpholine and Its Enantiomers

Stereospecific Synthesis Routes for Optically Pure 3-Hydroxymethylmorpholine Building Blocks

Stereospecific synthesis routes are crucial for obtaining enantiomerically pure this compound. These methods often leverage the inherent chirality of readily available starting materials or employ sophisticated catalytic systems to induce asymmetry.

Chiral Pool Approaches Utilizing Serine Enantiomers and Derivatives

The use of naturally occurring chiral molecules, or the "chiral pool," is a powerful strategy for the synthesis of optically active compounds. L- and D-serine are particularly attractive starting materials for the synthesis of the corresponding enantiomers of this compound due to their inherent C3 chirality and functional groups that are amenable to transformation into the morpholine (B109124) ring.

A common approach involves the N-protection of serine, for instance as N-benzylserine, which is then reacted with a two-carbon electrophile to construct the morpholine skeleton. For example, the ring closure of N-benzylserine with chloroacetyl chloride leads to the formation of a 5-oxomorpholine-3-carboxylate intermediate. This key intermediate retains the stereochemistry of the starting serine. Subsequent reduction of both the amide and the ester functionalities yields the target enantiomerically pure this compound. This method provides a direct and reliable route to optically pure this compound, with the stereochemistry at the C3 position being dictated by the choice of the serine enantiomer.

| Starting Material | Key Intermediate | Final Product | Stereochemical Outcome |

| L-Serine | (S)-5-Oxomorpholine-3-carboxylate | (S)-3-Hydroxymethylmorpholine | Enantiomerically pure (S)-enantiomer |

| D-Serine | (R)-5-Oxomorpholine-3-carboxylate | (R)-3-Hydroxymethylmorpholine | Enantiomerically pure (R)-enantiomer |

Asymmetric Induction and Catalysis in Morpholine Ring Formation

Asymmetric catalysis offers an efficient alternative to chiral pool approaches, enabling the synthesis of enantiomerically enriched morpholines from prochiral precursors. organic-chemistry.orgnih.gov Various catalytic systems have been developed to control the formation of the stereocenter at the C3 position during the construction of the morpholine ring.

One notable method involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgnih.gov This strategy utilizes a titanium-catalyzed hydroamination of an appropriate aminoalkyne substrate to generate a cyclic imine intermediate. This imine is then reduced in situ by a ruthenium catalyst bearing a chiral ligand, such as (S,S)-Ts-DPEN, to afford the chiral 3-substituted morpholine with high enantiomeric excess (ee). organic-chemistry.orgnih.gov The high degree of stereocontrol is attributed to hydrogen-bonding interactions between the substrate and the chiral ligand of the ruthenium catalyst. organic-chemistry.orgnih.gov While this method has been demonstrated for a range of 3-substituted morpholines, its application to the synthesis of this compound would require a substrate with a protected hydroxymethyl group.

Another approach to asymmetric synthesis involves the asymmetric hydrogenation of a pre-formed unsaturated morpholine ring. nih.govsemanticscholar.orgrsc.org This "after cyclization" strategy employs chiral rhodium or ruthenium catalysts to achieve enantioselective reduction of a double bond within the morpholine ring, thereby establishing the chiral center. nih.govsemanticscholar.org For the synthesis of this compound, this would necessitate the preparation of a dehydromorpholine precursor with a hydroxymethyl or protected hydroxymethyl group at the C3 position.

| Catalytic Method | Catalyst System (Example) | Key Transformation | Enantioselectivity |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti-catalyst followed by RuCl[(S,S)-Ts-DPEN] | Reduction of a cyclic imine | >95% ee |

| Asymmetric Hydrogenation | Bisphosphine-rhodium complex | Reduction of a dehydromorpholine | Up to 99% ee |

Reduction-Based Synthetic Strategies

Reduction of cyclic precursors is a common and effective method for the synthesis of this compound. These strategies often involve the initial construction of a morpholine ring containing an oxidized functional group at the C3 position, which is then selectively reduced.

Reduction of 5-Oxomorpholine Derivatives and Related Precursors

As mentioned in the context of chiral pool synthesis, the reduction of 5-oxomorpholine derivatives is a key step in obtaining this compound from serine. The 5-oxomorpholine-3-carboxylate intermediate, derived from the cyclization of N-protected serine, possesses two carbonyl groups that require reduction: the amide carbonyl at the 5-position and the ester carbonyl at the 3-position.

The reduction can be performed in a single step using a powerful reducing agent such as lithium aluminum hydride (LiAlH4), which will reduce both the amide and the ester to the corresponding amine and alcohol, respectively. Alternatively, a two-step reduction can be employed for greater control. This might involve the selective reduction of the ester to the primary alcohol, followed by the reduction of the amide. The choice of reducing agent and reaction conditions is critical to achieve the desired transformation without affecting other functional groups that may be present in the molecule.

Intramolecular Reductive Amination Protocols for Morpholine Ring Closure

Intramolecular reductive amination is a powerful tool for the construction of nitrogen-containing heterocycles. This reaction involves the formation of an imine or iminium ion from a precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one), followed by in situ reduction to form the cyclic amine.

For the synthesis of this compound, a suitable precursor would be an amino aldehyde or amino ketone derived from serine or a related amino alcohol. For instance, a protected serine derivative could be oxidized to the corresponding aldehyde, which, after deprotection of the amine, could undergo intramolecular cyclization and reduction. The reducing agent for this transformation needs to be selective for the iminium ion in the presence of the aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this purpose. This approach offers a convergent route to the morpholine ring, forming the C-N and C-O bonds in a single synthetic operation.

Cyclization-Mediated Syntheses of this compound

The direct cyclization of acyclic precursors is a fundamental and widely used strategy for the synthesis of the morpholine ring. researchgate.net For the preparation of this compound, this typically involves the formation of the C-N and C-O bonds of the heterocycle from a suitably functionalized open-chain molecule.

A common precursor for such cyclizations is an N-substituted diethanolamine (B148213) derivative, where one of the ethanol (B145695) arms is derived from serinol (2-amino-1,3-propanediol). For example, N-alkylation of serinol with a 2-haloethanol derivative would provide an intermediate that can undergo intramolecular Williamson ether synthesis to form the morpholine ring. The choice of protecting groups for the amine and the hydroxyl groups is crucial to direct the cyclization to the desired product. The cyclization is typically promoted by a base to deprotonate the hydroxyl group, which then acts as a nucleophile to displace a leaving group on the other arm of the molecule. This strategy allows for the construction of the morpholine ring in a straightforward manner, with the stereochemistry at the C3 position being derived from the starting chiral serinol.

SN2 Cyclization Routes and Optimization

The construction of the morpholine ring via intramolecular SN2 (bimolecular nucleophilic substitution) cyclization is a cornerstone of synthetic strategies for producing this compound and its derivatives. This approach typically involves an acyclic precursor, such as an N-substituted-2-amino-1,4-butanediol derivative, where one hydroxyl group is selectively activated to become a good leaving group. The nitrogen atom then acts as an internal nucleophile, attacking the electrophilic carbon and displacing the leaving group to form the heterocyclic ring.

Optimization of this pathway hinges on several key factors:

Choice of Leaving Group: The efficiency of the cyclization is highly dependent on the nature of the leaving group. Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are frequently employed due to their high reactivity and ability to be formed selectively on a primary alcohol in the presence of a secondary alcohol. Halides can also be used but may require harsher conditions for their introduction.

Solvent System: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are preferred as they can solvate the counter-ion without significantly solvating the nucleophilic amine, thus accelerating the rate of the SN2 reaction.

Reaction Conditions: Temperature control is crucial to prevent side reactions, such as intermolecular reactions or elimination. The synthesis of specific enantiomers of this compound is achieved by starting with an optically pure amino alcohol, ensuring the stereochemistry is retained throughout the synthetic sequence.

Base-Mediated Cyclization Techniques

Base-mediated cyclization is often used in conjunction with the SN2 routes to enhance the rate and yield of ring formation. The primary role of the base is to deprotonate the nitrogen atom of the acyclic precursor, thereby increasing its nucleophilicity and facilitating the intramolecular attack on the carbon bearing the leaving group.

The selection of the base and reaction conditions is critical for a successful cyclization. Strong, non-nucleophilic bases are often favored to avoid competing reactions.

| Base | Solvent | Temperature (°C) | Observations |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temp. to 60°C | Highly effective for deprotonating the amine, leading to high yields. Requires anhydrous conditions. |

| Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Reflux | A milder, heterogeneous base that is often used in industrial processes due to lower cost and easier handling. |

| Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temp. | A weaker organic base, suitable when the substrate is highly activated or when milder conditions are necessary. |

This table represents typical conditions for base-mediated cyclization of morpholine precursors and is for illustrative purposes.

Optimization of Synthetic Pathways for Research-Scale Production and Scalability

Process Chemistry Considerations for Efficient Synthesis

Translating a laboratory synthesis of this compound to a larger, research-scale production requires careful consideration of process chemistry principles to ensure efficiency, safety, and reproducibility. Key considerations include minimizing the number of synthetic steps and avoiding hazardous reagents or complex purification methods.

For instance, one-pot procedures that combine multiple transformations without isolating intermediates are highly desirable as they reduce solvent waste and improve time efficiency. figshare.com The selection of reagents and solvents is also critical; substituting hazardous chemicals with safer, greener alternatives is a primary goal. Furthermore, transitioning from purification techniques like column chromatography to more scalable methods such as crystallization or distillation is essential for producing larger quantities of the target compound.

Control of Impurity Formation in Advanced Morpholine Synthesis

Impurity profiling is a critical aspect of process development, as even small amounts of impurities can affect the quality and utility of the final product. biomedres.usmedwinpublishers.com Impurities in the synthesis of this compound can arise from various sources, including starting materials, side reactions, or degradation of intermediates and the final product. lgcstandards.comresearchgate.net

A common process-related impurity is the formation of a seven-membered ring, a 1,4-oxazepane (B1358080) derivative, through a competing intramolecular cyclization. The formation of this byproduct is influenced by the reaction conditions and the specific substrate. Careful optimization of factors such as concentration, temperature, and the choice of base can minimize the formation of this and other impurities.

| Impurity Type | Potential Origin | Control Strategy |

| Organic Impurities | ||

| Unreacted Starting Materials | Incomplete reaction | Monitor reaction progress (e.g., by HPLC, GC); optimize reaction time and temperature. |

| 1,4-Oxazepane derivatives | Competing 7-endo cyclization pathway | Judicious choice of leaving group and solvent; control of reaction concentration. |

| Dimerization Products | Intermolecular side reactions | Use of high-dilution conditions to favor intramolecular cyclization. |

| Inorganic Impurities | ||

| Residual Catalysts | Catalysts used in the synthesis | Selection of heterogeneous catalysts for easy filtration; appropriate work-up and purification. lgcstandards.com |

| Residual Solvents | ||

| Process Solvents | Solvents used in reaction/purification | Implementation of effective drying techniques (e.g., vacuum oven); adherence to ICH guidelines for solvent limits. medwinpublishers.com |

This table provides a general overview of potential impurities and control strategies in morpholine synthesis.

Sophisticated Reaction Chemistry of 3 Hydroxymethylmorpholine

Functional Group Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) at the 3-position of the morpholine (B109124) ring readily undergoes reactions typical of primary alcohols, including esterification and oxidation. These transformations are crucial for the derivatization of 3-hydroxymethylmorpholine, enabling the introduction of a wide array of functional groups and the synthesis of more complex molecules.

Esterification Reactions and Their Utility in Derivatization

Esterification of the hydroxymethyl group in this compound provides a straightforward method for introducing various acyl groups. This reaction is typically achieved by reacting this compound with a carboxylic acid, acid chloride, or acid anhydride, often in the presence of an acid catalyst. organic-chemistry.orguakron.eduorganic-chemistry.orglibretexts.org The resulting esters can exhibit modified physical and chemical properties, which is advantageous for various applications.

One significant application of this derivatization is the introduction of protecting groups. For instance, the nitrogen of this compound can be protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, by reacting it with di-tert-butyl dicarbonate. This N-protected intermediate can then undergo further reactions at the hydroxymethyl group.

A key strategy for derivatization involves the acylation of the morpholine nitrogen. N-acylmorpholine derivatives can be synthesized, which can then be utilized in a variety of subsequent chemical transformations. google.comgoogle.com

Table 1: Examples of Esterification and Acylation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetic Anhydride | 3-(Acetoxymethyl)morpholine | Esterification |

| This compound | Benzoyl Chloride | 3-(Benzoyloxymethyl)morpholine | Esterification |

| Morpholine | Acetic Anhydride | N-Acetylmorpholine | N-Acylation |

Oxidation Reactions and Product Formation

The primary alcohol of the hydroxymethyl group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. youtube.comyoutube.com Mild oxidizing agents will typically yield the corresponding aldehyde, 3-formylmorpholine. Stronger oxidizing agents will lead to the formation of morpholine-3-carboxylic acid.

The choice of oxidant is critical for controlling the outcome of the reaction. Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium chlorochromate (PCC) and Swern oxidation conditions. For the oxidation to the carboxylic acid, stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are often employed.

Table 2: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 3-Formylmorpholine |

| This compound | Potassium Permanganate (KMnO₄) | Morpholine-3-carboxylic acid |

Reactivity of the Morpholine Nitrogen Atom

The nitrogen atom in the morpholine ring of this compound is a secondary amine and possesses a lone pair of electrons, making it nucleophilic and basic. This allows it to participate in a variety of reactions, including nucleophilic substitutions, alkylations, and acylations.

Nucleophilic Substitution Reactions Involving the Nitrogen Lone Pair

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile in substitution reactions. libretexts.orguky.edu It can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. The nucleophilicity of the morpholine nitrogen is a key aspect of its reactivity, enabling its use in the synthesis of a wide range of derivatives. quimicaorganica.org

Alkylation and Acylation Strategies for N-Substituted Derivatives

The nitrogen atom of this compound can be readily alkylated or acylated to produce a diverse range of N-substituted derivatives. nih.govnih.govresearchgate.net

N-Alkylation involves the reaction of this compound with an alkyl halide or other alkylating agent. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The reaction can sometimes lead to polyalkylation, but conditions can often be controlled to favor monoalkylation. chemrxiv.org

N-Acylation is achieved by reacting this compound with an acylating agent such as an acid chloride or an anhydride. researchgate.netthieme-connect.comthieme-connect.de This reaction is typically rapid and results in the formation of an N-acyl-3-hydroxymethylmorpholine. N-acylation is a common strategy to introduce various functional groups onto the morpholine nitrogen.

Table 3: N-Alkylation and N-Acylation of this compound

| Reaction Type | Reagent | Product |

| N-Alkylation | Methyl Iodide | 3-Hydroxymethyl-4-methylmorpholine |

| N-Acylation | Acetyl Chloride | 4-Acetyl-3-hydroxymethylmorpholine |

Nitrosolysis Studies and Mechanistic Elucidation Involving N-Hydroxymethylmorpholine

The reaction of N-hydroxymethylmorpholine with nitrosating agents, a process known as nitrosolysis, has been a subject of detailed mechanistic investigation. This reaction is of particular interest due to the formation of N-nitrosomorpholine, a known carcinogen.

Studies have shown that the nitrosolysis of N-hydroxymethyldialkylamines, including N-hydroxymethylmorpholine, in fuming nitric acid proceeds through an unexpected mechanism. nih.govrsc.org Experimental and computational studies, including Density Functional Theory (DFT) calculations, have provided a plausible mechanism for this transformation. nih.govrsc.orgresearchgate.net

The proposed mechanism involves a redox reaction of nitric acid. nih.govrsc.org It is suggested that ammonia, formed from the decomposition of ammonium (B1175870) salts present in the reaction mixture, acts as a Lewis base catalyst. nih.govrsc.org The hydroxyl group of the N-hydroxymethylmorpholine participates in hydrogen bonding with ammonia and water molecules, facilitating the reaction. nih.govrsc.org The reaction is believed to proceed through a rigid, bicyclic transition state. nih.govrsc.org

The key steps in the proposed mechanism are:

Abstraction of the hydroxyl proton by ammonia, which increases the electron density on the tertiary nitrogen atom. rsc.org

Electrophilic attack by the nitrosonium ion (NO⁺) on the nitrogen atom. rsc.org

Concerted cleavage of the C-N and O-H bonds, leading to the formation of N-nitrosamine, formaldehyde, and an ammonium ion. rsc.org

This concerted mechanism is supported by the highly synchronous variations observed in the bond-forming and bond-breaking processes. rsc.org

Hydrogenation Reactions and Catalytic Considerations

Hydrogenation is a key reaction in the synthesis of this compound, typically involving the reduction of a protected precursor. chemicalbook.com Catalytic hydrogenation is a widely used chemical process where hydrogen gas is added across double or triple bonds, or used for the reductive cleavage of protecting groups, in the presence of a metal catalyst.

A common synthesis of (R)-3-hydroxymethylmorpholine involves the catalytic hydrogenation of a benzylated precursor, (R)-(4-benzyl-3-morpholinyl)-methanol. chemicalbook.com This debenzylation reaction is carried out under a hydrogen atmosphere. The process effectively removes the benzyl (B1604629) group from the nitrogen atom of the morpholine ring to yield the final product. chemicalbook.com

Catalytic Considerations: The choice of catalyst is critical for achieving high efficiency and selectivity in hydrogenation reactions.

Heterogeneous Catalysts: These catalysts, where the catalyst is in a different phase from the reactants, are widely used in both laboratory and industrial settings. For the synthesis of this compound from its benzylated precursor, palladium-based heterogeneous catalysts are employed. chemicalbook.com Examples include palladium hydroxide on activated carbon and 10% palladium on activated carbon. chemicalbook.com Palladium on charcoal (Pd/C) is a standard and robust heterogeneous catalyst for various hydrogenation processes, including the removal of benzyl protecting groups.

Catalyst Support: Materials like activated carbon or alumina are often used as supports. These supports provide a high surface area for the metal nanoparticles, which enhances catalytic activity. mdpi.commdpi.com

| Precursor | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| [(3R)-4-benzylmorpholin-3-yl]methanol | Palladium hydroxide (20%) on activated carbon | Ethanol (B145695), Acetic acid | H₂ atmosphere (1.2 bar), Room temperature | (3R)-morpholin-3-ylmethanol | chemicalbook.com |

| (Not specified benzyl precursor) | Palladium (10%) on activated carbon | Methanol | H₂ atmosphere (2100.21 Torr), 48 h | 3(R)-Hydroxymethylmorpholine | chemicalbook.com |

The efficiency of these catalytic processes depends on factors such as catalyst type, metal dispersion on the support, reaction temperature, and hydrogen pressure. chemicalbook.commdpi.com

Advanced Applications of 3 Hydroxymethylmorpholine in Specialized Chemical Synthesis

Role as a Chiral Building Block and Privileged Pharmacophore in Medicinal Chemistry

The unique structural features of 3-Hydroxymethylmorpholine, including its pre-defined stereochemistry and the presence of both amine and ether functionalities, make it an attractive starting material for the synthesis of enantiomerically pure compounds. researchgate.net This has cemented its status as a chiral building block in the design of new drugs. Furthermore, the morpholine (B109124) ring itself is considered a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This dual role as both a chiral synthon and a pharmacophore has led to its widespread use in the development of diverse therapeutic agents.

Synthesis of Biologically Active Hydrazines and Mesoionic-Heterocyclic Compounds

The chemical versatility of the morpholine nucleus, a core component of this compound, lends itself to the synthesis of various biologically active compounds, including hydrazones and mesoionic heterocycles. While direct synthesis from this compound is a logical extension, much of the foundational research has utilized the closely related N-aminomorpholine. For instance, the reaction of N-aminomorpholine with functionally substituted benzaldehydes and 4-pyridinaldehyde in isopropyl alcohol has been shown to produce a range of corresponding hydrazones. researchgate.netnih.gov One such derivative, 2-((morpholinoimino)methyl)benzoic acid, has demonstrated significant viral inhibitory properties, comparable to commercial antiviral drugs. researchgate.netnih.gov

The synthesis of these hydrazones typically involves the condensation of the amino-morpholine derivative with an appropriate aldehyde or ketone. researchgate.netnih.gov The resulting hydrazones possess the characteristic azometine group (-NHN=CH-) and have been investigated for a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. sciforum.netresearchgate.net

Mesoionic compounds, which are dipolar five-membered heterocyclic systems, represent another class of biologically active molecules that can be synthesized utilizing morpholine-related precursors. Sydnones, a well-known class of mesoionic compounds, have been explored for their antimicrobial, anti-inflammatory, analgesic, and anticancer activities. jbclinpharm.orgnih.gov The synthesis of these compounds often involves the cyclization of N-nitroso-amino acids. While direct synthesis from this compound is not extensively documented, the principles of mesoionic compound synthesis suggest its potential as a precursor for novel derivatives with therapeutic promise.

Incorporation into Diverse Molecular Architectures for Drug Discovery

The morpholine moiety, and by extension this compound, is a key component in a multitude of approved and experimental drugs. researchgate.net Its incorporation into molecular architectures is driven by its ability to enhance drug-like properties, such as aqueous solubility, metabolic stability, and oral bioavailability. The nitrogen atom of the morpholine ring is a weak base, which can be advantageous in modulating the pKa of a drug molecule, thereby influencing its absorption and distribution. nih.gov

Medicinal chemists have successfully integrated the this compound scaffold into a wide range of molecular frameworks to target various biological pathways. Its application spans from being a simple solvent or catalyst to forming the core of complex, biologically active compounds. researchgate.nete3s-conferences.org The ability of the morpholine oxygen to form hydrogen bonds is a crucial factor in its interaction with biological targets. researchgate.net This versatility has made it a favored building block in the design of new chemical entities for drug discovery.

Applications in Targeted Therapeutic Research

The privileged nature of the this compound scaffold has been leveraged in the design of targeted therapies for a variety of diseases, including cancer, inflammation, and central nervous system disorders.

Design and Synthesis of Enzyme Inhibitors (e.g., Kinases like mTOR, PI3K)

The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) are key enzymes in a signaling pathway that is frequently dysregulated in cancer, promoting tumor growth and survival. researchgate.netresearchgate.net Consequently, the development of inhibitors for these kinases is a major focus of anticancer drug discovery. The morpholine ring is a common feature in many PI3K and mTOR inhibitors.

Replacing a standard morpholine ring in pyrazolopyrimidine inhibitors with bridged morpholine derivatives has led to a dramatic increase in selectivity for mTOR over PI3Kα, with some analogues exhibiting subnanomolar IC50 values and up to 26,000-fold selectivity. researchgate.netresearchgate.net Molecular modeling studies suggest that this enhanced selectivity is due to a deeper pocket in the mTOR active site that can better accommodate the bulkier bridged morpholines. researchgate.netresearchgate.net

Several morpholine-containing compounds have demonstrated potent inhibitory activity against both PI3K and mTOR. The following table summarizes the IC50 values for a selection of these inhibitors.

| Compound | Target | IC50 (nM) |

| GDC-0980 | PI3Kα | 5 |

| PI3Kβ | 27 | |

| PI3Kδ | 7 | |

| PI3Kγ | 14 | |

| mTOR | 17 (Ki) | |

| Compound 10e | mTOR | 33 |

| Compound 17p | PI3Kα | 31.8 |

| PI3Kδ | 15.4 |

Data compiled from multiple sources. nih.govnih.govfrontiersin.org

Exploration in Central Nervous System (CNS)-Active Compounds

The development of drugs targeting the central nervous system is challenging due to the need for molecules to cross the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring, such as its polarity and ability to engage in hydrogen bonding, can be modulated to improve BBB permeability. nih.gov The weak basicity of the morpholine nitrogen and the presence of the oxygen atom contribute to a favorable balance of lipophilicity and hydrophilicity, which is crucial for CNS drug candidates. nih.govnih.gov

In CNS-active compounds, the morpholine moiety can serve multiple roles: it can enhance potency through direct molecular interactions with the target, act as a scaffold to correctly orient other functional groups, and modulate the pharmacokinetic and pharmacodynamic properties of the molecule. nih.govnih.gov Consequently, morpholine derivatives have been investigated for the treatment of a range of CNS disorders, including mood disorders, pain, and neurodegenerative diseases. nih.govmdpi.comeurekaselect.com

Development of Anti-inflammatory and Anticancer Agents

The morpholine scaffold is a common feature in molecules designed as anti-inflammatory and anticancer agents. researchgate.net Its derivatives have been shown to inhibit key inflammatory mediators and cellular proliferation pathways.

In the context of anti-inflammatory research, morpholine-containing compounds have been developed as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS), a key player in the inflammatory response. nih.gov For example, a series of novel monocyclic β-lactam derivatives bearing a morpholine substituent displayed potent iNOS inhibitory activity. nih.gov The table below presents the anti-inflammatory activity of selected morpholine derivatives.

| Compound | Anti-inflammatory Activity (IC50) |

| Compound 4c | 25.3 µM (Inhibition of BSA denaturation) |

| Compound 4d | 26.3 µM (Inhibition of BSA denaturation) |

| Thiazoline-2-thione 4d | 21.9 µg/mL (Inhibition of BSA denaturation) |

Data compiled from multiple sources. nih.govjapsonline.commdpi.com

In oncology, the morpholine ring is a key component of numerous anticancer agents that target a variety of cancer cell lines. nih.govsciforum.net For instance, novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives have been synthesized and evaluated for their anti-proliferative activity against murine and human cancer cell lines. sciforum.net The following table summarizes the cytotoxic activity of selected morpholine-containing anticancer agents.

| Compound | Cell Line | IC50 (µM) |

| AK-3 | A549 (Lung) | 10.38 |

| MCF-7 (Breast) | 6.44 | |

| SHSY-5Y (Neuroblastoma) | 9.54 | |

| AK-10 | A549 (Lung) | 8.55 |

| MCF-7 (Breast) | 3.15 | |

| SHSY-5Y (Neuroblastoma) | 3.36 | |

| Compound 8b | MCF-7 (Breast) | 7.1 |

| A549 (Lung) | 10.1 | |

| Compound 12e | MGC-803 (Gastric) | 1.38 |

| HCT-116 (Colon) | 5.34 | |

| MCF-7 (Breast) | 5.21 | |

| Compound 5a | HL-60 (Leukemia) | 0.91 |

Data compiled from multiple sources. nih.govsciforum.netnih.govmdpi.com

Modulation of Pharmacokinetic and Pharmacodynamic Properties in Drug Candidates

The morpholine ring is recognized in medicinal chemistry as a "privileged structure" due to its frequent appearance in bioactive compounds and its ability to confer favorable drug-like properties. Incorporating the morpholine moiety, including derivatives like this compound, into drug candidates is a common strategy to optimize their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Pharmacokinetics governs the absorption, distribution, metabolism, and excretion (ADME) of a drug, while pharmacodynamics relates to its mechanism of action and physiological effect.

The structural features of this compound can significantly influence a drug candidate's properties. The morpholine ring's saturated, non-planar conformation can improve metabolic stability by blocking sites susceptible to metabolic degradation. Furthermore, the presence of the nitrogen and oxygen heteroatoms, along with the hydroxyl group, can enhance aqueous solubility and the ability to form hydrogen bonds, which are critical for absorption and distribution. Improved solubility is a key factor in enhancing the bioavailability of poorly soluble drugs. By modifying a lead compound with the this compound scaffold, medicinal chemists can fine-tune its lipophilicity and polarity to achieve a balance that facilitates permeation across biological membranes without compromising solubility. This modulation can lead to improved oral bioavailability, better distribution to the target site, and a more desirable duration of action.

| Physicochemical Property Contribution | Influence on Pharmacokinetics (PK) | Influence on Pharmacodynamics (PD) |

|---|---|---|

| Enhanced Aqueous Solubility: The polar oxygen and hydroxyl groups increase hydrophilicity. | Improves dissolution in the gastrointestinal tract, potentially increasing the rate and extent of drug absorption . | Can improve drug concentration at the target site, potentially leading to a more potent therapeutic effect. |

| Metabolic Stability: The stable heterocyclic ring can protect adjacent chemical bonds from enzymatic degradation. | Reduces first-pass metabolism , increasing oral bioavailability and prolonging the drug's half-life in circulation. | Maintains the active form of the drug for a longer duration, potentially leading to a sustained therapeutic response. |

| Modulated Lipophilicity: Balances hydrophobic and hydrophilic character. | Optimizes cell membrane permeability , which is crucial for both absorption and distribution into tissues. | Enhances the ability of the drug to reach its molecular target (e.g., an enzyme or receptor within a cell). |

| Hydrogen Bonding Capacity: The N-H, O (ether), and -OH groups act as hydrogen bond donors and acceptors. | Affects interactions with drug transporters and metabolic enzymes, influencing distribution and clearance pathways. | Plays a crucial role in the specific binding interactions between the drug and its biological target, enhancing potency and selectivity. |

Contributions to Agrochemical Research and Development

Morpholine derivatives have been a cornerstone of the agrochemical industry for decades, particularly in the development of systemic fungicides. These compounds are highly effective against a range of plant pathogenic fungi, including powdery mildews and rusts on cereal crops. The fungicidal activity of morpholines stems from their specific mode of action: the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animals, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Morpholine fungicides are classified as Sterol Biosynthesis Inhibitors (SBIs). Specifically, they act on two key enzymes in the ergosterol pathway: C-14 sterol reductase (ERG24) and C-8 sterol isomerase (ERG2). This dual-site inhibition is a significant advantage, as it is believed to lower the risk of pathogens developing resistance compared to single-site inhibitors. This compound can serve as a key building block for creating new fungicidal agents that leverage this established and effective mechanism of action. The hydroxyl group provides a reactive handle for synthesizing a diverse library of derivatives, allowing researchers to optimize for potency, spectrum of activity, and crop safety.

| Morpholine Fungicide Class | Example Compound(s) | Primary Mode of Action | Commonly Targeted Pathogens |

|---|---|---|---|

| N-Alkylmorpholines | Tridemorph | Inhibition of sterol Δ8→Δ7-isomerase and Δ14-reductase, disrupting ergosterol synthesis. | Powdery Mildew (e.g., Erysiphe graminis) on cereals. |

| Fenpropimorph Analogues | Fenpropimorph | Inhibition of sterol Δ8→Δ7-isomerase and Δ14-reductase. | Powdery Mildew and Rusts on wheat and barley. |

| Piperidines (structurally related) | Fenpropidin | Primarily inhibits sterol Δ14-reductase. | Powdery Mildew on cereals. |

Utility in Polymer Chemistry and Material Science

The bifunctional nature of this compound, containing both a reactive secondary amine and a primary hydroxyl group, makes it a valuable monomer in polymer chemistry. These functional groups can participate in various polymerization reactions, particularly step-growth polymerization, to create novel polymers with tailored properties.

The primary alcohol (-CH₂OH) group allows this compound to act as a polyol. This enables its incorporation into polyesters through reaction with polycarboxylic acids and, most notably, into polyurethanes via reaction with isocyanates. In polyurethane synthesis, the hydroxyl group reacts with an isocyanate group (-NCO) to form the characteristic urethane (B1682113) linkage. The secondary amine in the morpholine ring can also react with isocyanates to form a urea (B33335) linkage and can act as a catalyst for the urethane formation reaction. The inclusion of the morpholine ring into the polymer backbone can impart specific properties such as improved thermal stability, modified solubility, and enhanced affinity for certain substrates. These materials could find applications as specialized coatings, adhesives, or biodegradable polymers.

| Polymer Type | Relevant Functional Group(s) | Polymerization Reaction | Potential Properties & Applications |

|---|---|---|---|

| Polyurethanes | -OH (hydroxyl) and -NH- (amine) | Polyaddition with diisocyanates (e.g., MDI, TDI). | The morpholine moiety can enhance thermal stability and chemical resistance. Applications in foams, elastomers, and coatings. |

| Polyesters | -OH (hydroxyl) | Polycondensation with dicarboxylic acids or their derivatives. | Can create biodegradable polymers with applications in medical devices and packaging. |

| Poly(meth)acrylates | -OH (hydroxyl) | Esterification to form a methacrylate (B99206) monomer, followed by radical polymerization. | Functional polymers for use in hydrogels, drug delivery systems, and specialty plastics. |

| Epoxy Resins | -NH- (amine) | Acts as a curing agent (hardener) by reacting with epoxy groups. | Can be used to cross-link epoxy resins, potentially improving toughness and adhesion in advanced composites and adhesives. |

Ligand Design in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound is well-suited to function as a ligand due to the presence of two potential donor atoms: the nitrogen of the secondary amine and the oxygen of the hydroxyl group. Both atoms possess lone pairs of electrons that can be donated to a metal ion, which acts as a Lewis acid.

When both the nitrogen and oxygen atoms bind to the same metal center, this compound acts as a bidentate ligand. This mode of binding forms a stable five-membered ring structure known as a chelate. The formation of a chelate ring generally enhances the stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands, an observation known as the chelate effect. The specific geometry of the resulting complex—such as octahedral, square planar, or tetrahedral—depends on the coordination number of the metal ion and its electronic properties. These coordination compounds have potential applications in catalysis, materials science, and as models for biological systems.

| Metal Ion Example | Typical Oxidation State | Potential Coordination Number | Likely Geometry with this compound Ligands |

|---|---|---|---|

| Copper (Cu) | +2 | 4 or 6 | Square Planar (with 2 ligands) or Distorted Octahedral (with 3 ligands). |

| Nickel (Ni) | +2 | 6 | Octahedral (with 3 ligands). |

| Cobalt (Co) | +2, +3 | 6 | Octahedral (with 3 ligands). |

| Zinc (Zn) | +2 | 4 | Tetrahedral (with 2 ligands). |

| Iron (Fe) | +2, +3 | 6 | Octahedral (with 3 ligands). |

Mechanistic Insights into 3 Hydroxymethylmorpholine S Biological Interactions

Enzyme and Receptor Binding Affinity Studies of 3-Hydroxymethylmorpholine Derivatives

Binding affinity studies are crucial for quantifying the strength of the interaction between a ligand (a derivative of this compound) and its biological target, typically a protein receptor or enzyme. This is often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), where lower values indicate higher affinity or potency.

Research into morphinan-based compounds, which incorporate a morpholine-like structure, has provided significant insight into their affinity for opioid receptors. These receptors—mu (μ), delta (δ), and kappa (κ)—are central to pain modulation. nih.govmdpi.com Studies on a series of 3-benzylamino-3-desoxymorphinan derivatives revealed high binding affinity at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). For example, the compound 3-(3′-hydroxybenzyl)amino-17-methylmorphinan demonstrated a Kᵢ of 0.42 nM for the MOR, indicating a very strong interaction. vcu.edu This high affinity is often coupled with selectivity, where a compound binds more strongly to one receptor type over others. vcu.edu

Beyond opioid receptors, derivatives incorporating the morpholine (B109124) scaffold have been investigated as enzyme inhibitors. A study on novel morpholine-acetamide derivatives found that several compounds exhibited significant inhibitory activity against carbonic anhydrase IX (CA-IX), an enzyme implicated in cancer. nih.gov Compounds 1c, 1d, and 1h in this study showed potent inhibition with IC₅₀ values of 8.80 µM, 11.13 µM, and 8.12 µM, respectively, demonstrating the versatility of the morpholine scaffold in targeting different classes of proteins. nih.gov

| Compound | Modification | MOR Affinity (Kᵢ, nM) | KOR Affinity (Kᵢ, nM) | DOR Affinity (Kᵢ, nM) |

|---|---|---|---|---|

| 3-(3′-hydroxybenzyl)amino-17-methylmorphinan (4g) | Methyl on N-17, 3'-hydroxybenzyl on amino | 0.42 | 10.1 | 714 |

| 2-(3′-Hydroxybenzyl)amino-17-cyclopropylmethylmorphinan (17) | Cyclopropylmethyl on N-17, 3'-hydroxybenzyl on amino | 240 | 1.6 | >10000 |

| 3-aminocyclorphan (2c) | Amino group at position 3 | 1.30 | - | - |

| 3-benzylaminocyclorphan (8b) | Benzylamino group at position 3 | 0.26 | - | - |

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 1c | 8.80 |

| Compound 1d | 11.13 |

| Compound 1h | 8.12 |

| Acetazolamide (Standard) | - |

Investigation of Interactions with Biological Macromolecules and Cellular Pathways

The biological effects of this compound derivatives are a direct result of their interactions with macromolecules, which in turn modulate complex cellular signaling pathways. These macromolecules are primarily proteins, such as enzymes and receptors. nih.gov

The interaction with G protein-coupled receptors (GPCRs), like the opioid receptors, is a prime example. When a morphinan ligand binds to the μ-opioid receptor, it stabilizes a specific conformational state of the receptor protein. nih.gov This event triggers a cascade of intracellular signals, ultimately leading to an analgesic effect. mdpi.com Similarly, the binding of morpholine-acetamide derivatives to the active site of the carbonic anhydrase IX enzyme directly inhibits its function. nih.gov

Beyond direct target engagement, morpholine derivatives have been shown to influence key cellular signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. researchgate.net Certain morpholine derivatives have been identified as inhibitors of mTOR (mammalian target of rapamycin) or as dual PI3K/mTOR inhibitors. nih.govresearchgate.net The morpholine ring in these inhibitors often makes crucial hydrogen bond interactions within the enzyme's active site, contributing to their inhibitory activity. nih.gov

Furthermore, morpholine-based derivatives have been reported to inhibit the activity of Hypoxia-inducible factor-1 alpha (HIF-1α). nih.gov HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. By inhibiting HIF-1α, these compounds can interfere with tumor adaptation and survival. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying a chemical scaffold and observing the resulting changes in biological effect, researchers can identify key pharmacophores—the essential features for biological activity.

For derivatives built upon morphinan and related scaffolds, SAR studies have yielded critical insights. The substitution pattern on the core structure dramatically influences both binding affinity and selectivity for opioid receptors. nih.gov For instance, the replacement of a phenolic hydroxyl group at position 3 of a morphinan with an amino group can lead to a steep loss in affinity for the MOR. vcu.edu However, the subsequent addition of a benzyl (B1604629) group to that nitrogen can restore high affinity, highlighting the complex interplay of different molecular modifications. vcu.edu

The nature of the substituent on the morphinan nitrogen (position 17) is also a key determinant of activity. Small alkyl groups like methyl or cyclopropylmethyl can significantly alter a compound's pharmacological profile, sometimes shifting it from a MOR agonist to a KOR-selective ligand. vcu.edu SAR studies on fentanyl, which contains a piperidine (B6355638) ring structurally related to morpholine, have also shown that alterations to every part of the scaffold can impact receptor affinity and agonist activity. nih.gov These studies help in designing compounds with more desirable properties, such as increased potency or improved selectivity, which can translate to better therapeutic profiles. researchgate.netebi.ac.uk

Elucidation of Molecular Mechanisms Modulating Biological Activity

To understand how these derivatives function at a molecular level, techniques like molecular docking and molecular dynamics simulations are employed. These computational methods model the interaction between the ligand and its target protein, revealing the specific forces and contacts that govern binding. nih.govnrfhh.com

Molecular docking studies of potent N-methylmorphinan-6-ones with the μ-opioid receptor have provided a detailed picture of their binding mode. nih.gov Key interactions include:

A charge-enhanced hydrogen bond: The basic nitrogen atom of the morphinan scaffold typically forms a crucial hydrogen bond with the aspartic acid residue at position 147 (D147) in the receptor's binding pocket. nih.gov

Water-mediated hydrogen bonds: The polar group at position 3 often interacts with a network of water molecules that, in turn, form hydrogen bonds with receptor residues like histidine 297 (H297). nih.gov

Hydrophobic interactions: The aromatic ring of the ligand fits into a hydrophobic pocket formed by several amino acid residues, including M151, V236, and V300, which helps to anchor the molecule in place. nih.gov

These specific interactions explain the SAR observations. For example, the loss of affinity when a hydroxyl group is removed can be attributed to the loss of a critical hydrogen bond with the receptor or the mediating water molecules. nih.gov

Similarly, docking analyses of morpholine-acetamide inhibitors with carbonic anhydrase IX revealed that the most active compounds fit snugly into the enzyme's active site. The compound designated 1i showed a strong binding affinity of -6.9 kcal/mol, which was comparable to standard inhibitors. nih.gov These in-silico studies provide a rational basis for the observed biological activities and guide the design of new, more potent derivatives. vcu.edu

Computational Chemistry Approaches to 3 Hydroxymethylmorpholine Research

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying reaction mechanisms, allowing for the calculation of geometries of reactants, products, and transition states.

While direct DFT studies on the reaction mechanisms of 3-Hydroxymethylmorpholine are not extensively documented, research on related morpholine (B109124) derivatives demonstrates the potential of this approach. For example, DFT calculations have been successfully used to study the regio- and stereoselectivity of the addition of morpholine to other organic molecules. Such studies typically involve:

Optimization of Geometries: Calculating the lowest energy structures for reactants, intermediates, products, and transition states.

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactants and products to ensure the correct connection.

A hypothetical DFT study on a reaction involving this compound, such as its N-alkylation, would provide valuable data on the reaction's feasibility and selectivity.

Table 1: Illustrative Data from a Hypothetical DFT Study on the N-alkylation of this compound

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|

| This compound + CH₃I | 0.00 | 0 |

| Transition State | +25.3 | 1 |

This table illustrates the type of energetic information that would be obtained, indicating the activation energy barrier for the reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Recognition

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the system over time, MD can provide detailed information on the conformational flexibility and intermolecular interactions of a molecule like this compound.

The morpholine ring is known to exist in a chair conformation. For this compound, the hydroxymethyl substituent can be in either an axial or equatorial position, leading to different conformers. MD simulations in a solvent, such as water, could reveal:

The relative stability of the axial and equatorial conformers.

The dynamics of interconversion between these conformers.

The influence of the solvent on the conformational preference.

Hydrogen bonding interactions between the molecule's hydroxyl and amine groups and with surrounding water molecules.

Studies on other morpholine-containing bioactive molecules have utilized MD simulations to understand their dynamic behavior and interactions within biological systems. For instance, a 100-nanosecond MD simulation could track the stability of a protein-ligand complex involving a this compound derivative, analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Table 2: Potential Conformational States of this compound for MD Simulation

| Conformer | Substituent Position | Key Dihedral Angle(s) |

|---|---|---|

| Chair-Equatorial | Equatorial | C2-N-C3-C7 |

These conformers would be the starting points for MD simulations to explore their relative energies and populations in different environments.

Molecular Modeling of Ligand-Target Interactions in Biological Systems

Molecular modeling encompasses a range of computational techniques used to visualize and predict how molecules interact with each other. For this compound, which contains key functional groups (amine, ether, hydroxyl), these methods are crucial for understanding its potential as a scaffold in drug design.

Molecular docking is a primary tool in this area. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If this compound or a derivative were being investigated as a potential inhibitor of an enzyme, docking studies would be performed to:

Identify the most likely binding pose within the enzyme's active site.

Predict the binding affinity (e.g., in kcal/mol).

Visualize key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues.

For example, molecular docking studies have been performed on morpholine-substituted tetrahydroquinoline derivatives to predict their binding interactions with the mTOR active site. Similar approaches could be applied to this compound to explore its potential interactions with various biological targets.

Prediction of Spectroscopic Signatures and Quantum Chemical Properties

Quantum chemical calculations, particularly DFT, are highly effective for predicting various spectroscopic properties of molecules. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, these methods could be used to predict:

NMR Spectra: Calculation of 1H and 13C chemical shifts. This is particularly useful for assigning peaks in complex spectra and for distinguishing between different stereoisomers or conformers.

Vibrational Spectra: Prediction of infrared (IR) and Raman frequencies and intensities. Comparing the calculated spectrum with the experimental one can aid in structural elucidation.

Electronic Properties: Calculation of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions.

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

These values, though hypothetical, represent the kind of data that quantum chemical calculations would provide, offering insights into the molecule's electronic behavior.

Application of Computational Chemistry in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a strategy for identifying lead compounds as part of the drug discovery process. It involves identifying small chemical fragments that bind weakly to a biological target, and then growing or combining them to produce a lead with higher affinity.

The this compound scaffold possesses desirable properties for a fragment library, including low molecular weight, a three-dimensional shape, and hydrogen bond donors and acceptors. Computational methods are integral to FBDD and could be applied to this compound in several ways:

Virtual Fragment Screening: Docking a library of fragments, including this compound, against a protein target to identify initial hits.

Fragment Growing: Computationally adding chemical moieties to the this compound core to explore improved interactions with the target's binding site.

Fragment Linking: Connecting this compound with another fragment identified in a nearby binding pocket to create a larger, more potent molecule.

The morpholine moiety is considered a "privileged structure" in medicinal chemistry, and computational approaches are frequently used to design and optimize morpholine-containing drug candidates.

Advanced Analytical and Derivatization Strategies for 3 Hydroxymethylmorpholine

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental for separating 3-Hydroxymethylmorpholine from impurities and determining its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed for this purpose. nih.govtricliniclabs.com The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection.

For a polar compound like this compound, several HPLC modes can be considered:

Reversed-Phase (RP) HPLC: While standard C18 columns can be used, the polarity of the analyte may lead to poor retention. To overcome this, specialized polar-embedded or polar-endcapped columns are often used. Alternatively, ion-pairing agents can be added to the mobile phase to improve retention and peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for highly polar compounds. It utilizes a polar stationary phase (like silica (B1680970) or a bonded polar functional group) and a mobile phase with a high concentration of a non-polar organic solvent, which facilitates the retention of polar analytes.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. tricliniclabs.com Since this compound is a secondary amine, it will be protonated and positively charged at acidic pH, allowing it to be retained on a cation-exchange column.

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. chromatographyonline.commdpi.com This hyphenated technique is invaluable for purity analysis, as it can detect and identify impurities even at trace levels by providing molecular weight information. chromatographyonline.com

Table 1: Exemplary HPLC and LC-MS Methods for Analysis of Polar Amines like this compound

| Technique | Stationary Phase (Column) | Typical Mobile Phase | Detector | Application Notes |

| RP-HPLC | C18, Polar-Embedded C18 | Acetonitrile/Methanol and Water with buffers (e.g., formate (B1220265), acetate) or ion-pairing agents. | UV (with derivatization), CAD, ELSD, MS | Best for moderately polar compounds; may require ion-pairing for good peak shape of amines. |

| HILIC | Silica, Amide, Diol | High percentage of Acetonitrile in buffered aqueous solution. | CAD, ELSD, MS | Excellent for retaining and separating highly polar analytes like this compound. |

| IEC | Cation-Exchange | Aqueous buffers with varying ionic strength or pH gradients. | Conductivity, CAD, ELSD, MS | Separates based on charge; effective for amines in their protonated state. tricliniclabs.com |

| LC-MS | Compatible with RP, HILIC, IEC | Volatile buffers like ammonium (B1175870) formate or ammonium acetate (B1210297) are required. | Mass Spectrometer (e.g., Quadrupole, TOF) | Provides high sensitivity and selectivity, enabling impurity identification based on mass-to-charge ratio. mdpi.com |

CAD: Charged Aerosol Detector; ELSD: Evaporative Light Scattering Detector

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. vanderbilt.edu Mass spectrometry provides information on molecular weight and fragmentation, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms within the molecule. youtube.comresearchgate.net

Mass Spectrometry (MS): In mass spectrometry, this compound would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments would be measured. vanderbilt.edu Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. The molecular ion peak [M]+• or protonated molecule [M+H]+ would confirm the molecular weight (117.15 g/mol ). Key fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), cleavage of the morpholine (B109124) ring, and loss of water.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. core.ac.uk A combination of 1D (¹H, ¹³C) and 2D NMR experiments can provide a complete structural assignment.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the ratio of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. core.ac.uk

2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons over two to three bonds, respectively. core.ac.uk This allows for the definitive assembly of the molecular structure. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -CH₂OH (Hydroxymethyl) | δ ~3.5-3.7 ppm (m) | δ ~63-65 ppm |

| H3 (at C3) | δ ~2.9-3.1 ppm (m) | δ ~58-60 ppm |

| H2, H6 (Protons on C2, C6) | δ ~2.5-2.9 ppm & ~3.6-3.8 ppm (m) | C2: δ ~70-72 ppm, C6: δ ~66-68 ppm |

| H5 (Protons on C5) | δ ~2.3-2.6 ppm (m) | δ ~45-47 ppm |

| NH (Amine) | δ ~1.5-2.5 ppm (broad s) | - |

| OH (Alcohol) | δ ~2.0-4.0 ppm (broad s) | - |

Note: Predicted values are estimates. Actual chemical shifts are dependent on the solvent and other experimental conditions.

Derivatization Strategies for Enhanced Detection and Comprehensive Identification in Complex Matrices

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. cdc.gov For this compound, derivatization is often necessary to enhance its detectability, particularly in HPLC with UV detection, as the molecule lacks a native chromophore. researchgate.netnih.gov It can also be used to increase volatility for gas chromatography (GC) analysis.

The primary functional groups available for derivatization are the secondary amine and the primary alcohol. Reagents can be chosen to target one or both of these sites.

For HPLC-UV/Fluorescence Detection: A chromophore or fluorophore is introduced into the molecule. Common derivatizing agents include dansyl chloride, dabsyl chloride, and benzoyl chloride, which react with the amine and/or alcohol to form highly UV-active or fluorescent derivatives. nih.gov

For GC Analysis: To increase volatility and thermal stability, the polar -NH and -OH groups are typically converted to less polar derivatives. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to convert amines and alcohols into their trimethylsilyl (B98337) (TMS) ethers and amines.

Table 3: Common Derivatization Strategies for this compound

| Reagent | Target Functional Group(s) | Purpose | Analytical Technique |

| Dansyl Chloride | Secondary Amine, Primary Alcohol | Introduces a fluorescent tag for enhanced sensitivity. | HPLC-FLD |

| 2,4-Dinitrofluorobenzene (DNFB) | Secondary Amine | Introduces a strong UV chromophore. | HPLC-UV |

| Benzoyl Chloride | Secondary Amine, Primary Alcohol | Introduces a UV chromophore. | HPLC-UV |

| BSTFA / TMCS | Secondary Amine, Primary Alcohol | Increases volatility and thermal stability by forming TMS derivatives. | GC-FID, GC-MS |

FLD: Fluorescence Detector; FID: Flame Ionization Detector

Methods for Stereoisomeric Purity and Enantiomeric Excess Determination

As this compound contains a stereocenter at the C3 position, it exists as a pair of enantiomers, (R)-3-Hydroxymethylmorpholine and (S)-3-Hydroxymethylmorpholine. Determining the stereoisomeric purity, or enantiomeric excess (e.e.), is critical in many applications, especially in the pharmaceutical industry, where enantiomers can have different biological activities. americanpharmaceuticalreview.comwvu.edu

The separation of enantiomers requires a chiral environment. jshanbon.com This is typically achieved using two main chromatographic approaches:

Direct Chiral Separation: This method utilizes a Chiral Stationary Phase (CSP) in HPLC. nih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclodextrin-based CSPs are widely used and have proven effective for separating a broad range of chiral compounds, including those with amine and alcohol functional groups. nih.gov

Indirect Chiral Separation: This approach involves derivatizing the enantiomeric mixture with an optically pure chiral derivatizing agent (CDA). thieme-connect.de This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column. thieme-connect.de After separation, the relative peak areas of the diastereomers can be used to determine the original enantiomeric ratio.

Once the enantiomers are separated chromatographically, the enantiomeric excess (e.e.) is calculated using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100 masterorganicchemistry.com

Other techniques like chiral Capillary Electrophoresis (CE) can also be employed, offering advantages such as high separation efficiency and low sample consumption. nih.gov

Table 4: Comparison of Methods for Enantiomeric Purity Determination

| Method | Principle | Advantages | Disadvantages |

| Direct (Chiral HPLC) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). wvu.edunih.gov | Simple sample preparation; avoids potential kinetic resolution issues during derivatization. | CSPs can be expensive and may have a limited range of applicability. Method development can be challenging. |

| Indirect (Derivatization) | Conversion of enantiomers into diastereomers with a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. thieme-connect.de | Uses standard, less expensive achiral columns. May enhance detectability if the CDA contains a chromophore. | Requires an optically pure CDA. The derivatization reaction must go to completion without racemization. Additional sample preparation step is needed. |

Future Perspectives and Emerging Research Directions

Development of Novel and Green Synthetic Routes for Substituted 3-Hydroxymethylmorpholines

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methods. chemistryjournals.net Traditional organic synthesis often relies on hazardous solvents and reagents, generating significant chemical waste. chemistryjournals.net In contrast, green chemistry principles focus on waste prevention, atom economy, and the use of safer chemicals and processes to minimize environmental impact. chemistryjournals.net For the synthesis of substituted 3-hydroxymethylmorpholines, future research will likely concentrate on adopting these greener practices.

Key strategies in developing eco-friendly synthetic routes include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net It has been successfully applied to the synthesis of various heterocyclic compounds, including ionic liquids. chemistryjournals.net

Use of Alternative Solvents: Replacing volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a core principle of green chemistry. chemistryjournals.net

Solvent-Free Conditions: Techniques like grinding reactants together in a mortar and pestle can initiate reactions through friction, eliminating the need for solvents entirely. This method has proven effective for synthesizing 2-pyrazoline derivatives. impactfactor.org

Biocatalysis: Employing enzymes as catalysts offers high selectivity and mild reaction conditions, reducing the formation of unwanted byproducts.